[1-(3-Methoxyphenyl)propyl]methylamine hydrochloride chemical properties
[1-(3-Methoxyphenyl)propyl]methylamine hydrochloride chemical properties
Title: Technical Whitepaper: Chemical Properties, Synthesis, and Pharmacological Utility of [1-(3-Methoxyphenyl)propyl]methylamine Hydrochloride
Abstract / Executive Summary [1-(3-Methoxyphenyl)propyl]methylamine hydrochloride (CAS 1093405-43-6) is a synthetic arylalkylamine derivative[1]. Structurally characterized as an α -ethylbenzylamine, it serves as a critical intermediate and research chemical in medicinal chemistry. Due to its structural homology with established monoamine reuptake inhibitors and atypical opioids, this compound is highly valued in drug discovery programs targeting the central nervous system (CNS). This whitepaper provides a comprehensive technical analysis of its physicochemical properties, structural reactivity, and validated synthetic methodologies.
Physicochemical Profiling and Structural Logic
Understanding the baseline properties of [1-(3-Methoxyphenyl)propyl]methylamine hydrochloride is essential for assay development and formulation. The hydrochloride salt form is preferred over the free base due to enhanced oxidative stability and aqueous solubility, which are critical for in vitro and in vivo testing[1].
Table 1: Key Physicochemical Properties
| Property | Value | Causality / Significance |
| CAS Number | 1093405-43-6[1] | Unique identifier for the hydrochloride salt. |
| Molecular Formula | C11H18ClNO[1] | Corresponds to the free base (C11H17NO) + HCl. |
| Molecular Weight | 215.72 g/mol [1] | Low molecular weight ensures high ligand efficiency. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų[1] | Highly favorable for blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors/Acceptors | 2 / 2[1] | Facilitates target receptor binding (e.g., via the protonated amine). |
| Rotatable Bonds | 4[1] | Provides sufficient conformational flexibility to adapt to binding pockets. |
Structural Analysis & Pharmacophore Mapping
The architecture of [1-(3-Methoxyphenyl)propyl]methylamine is deliberately designed to probe specific neurochemical targets:
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The 3-Methoxyphenyl Motif: The meta-methoxy group is a classic bioisostere and precursor in opioid ligand design. While the methoxy ether itself provides lipophilicity, its O-demethylation (typically via CYP2D6 in vivo or BBr3 in vitro) yields a phenol. This phenolic hydroxyl is structurally homologous to the A-ring of morphine, drastically increasing affinity for the μ -opioid receptor (MOR).
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The α -Ethyl (Propyl) Chain: Unlike the α -methyl group found in standard amphetamines, the α -ethyl substitution provides increased steric bulk. This modification effectively abolishes monoamine releasing agent (MRA) properties and shifts the pharmacological profile toward monoamine reuptake inhibition (MRI), whilst also conferring resistance to degradation by monoamine oxidase (MAO).
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Secondary Amine (N-Methyl): The N-methyl group optimizes the balance between lipophilicity and basicity. It ensures the amine is predominantly protonated at physiological pH, serving as a critical anchor point (via ionic bonding with aspartate residues) in G-protein coupled receptors (GPCRs) and monoamine transporters[2].
Experimental Methodologies: Synthesis & Derivatization
The synthesis of the title compound relies on the reductive amination of the precursor 3'-Methoxypropiophenone (CAS 37951-49-8)[3]. The protocols below are designed as self-validating workflows to ensure high-purity yields.
Protocol 1: Reductive Amination of 3'-Methoxypropiophenone
Mechanistic Rationale: Sodium cyanoborohydride (NaBH3CN) is selected as the reducing agent because it is stable at mildly acidic pH (pH 6-7), where the intermediate iminium ion is formed. This allows for selective reduction of the iminium without prematurely reducing the starting ketone[3].
Step-by-Step Procedure:
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Imine Formation: Dissolve 1.0 eq (16.4 g, 100 mmol) of 3'-Methoxypropiophenone[4] in 150 mL of anhydrous methanol. Add 1.5 eq of methylamine hydrochloride (10.1 g, 150 mmol) and 1.5 eq of triethylamine (to liberate the free methylamine). Stir at room temperature for 2 hours.
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Validation Check: TLC (Hexane:EtOAc 8:2) should show the disappearance of the ketone spot and the appearance of a more polar imine/iminium intermediate.
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Reduction: Cool the reaction mixture to 0°C. Add 1.2 eq of NaBH3CN (7.5 g, 120 mmol) in small portions to manage hydrogen evolution. Add glacial acetic acid dropwise to adjust the pH to ~6.0. Stir for 12 hours, allowing the reaction to warm to room temperature.
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Workup: Quench the reaction with 1M NaOH (50 mL) to neutralize the acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
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Salt Formation: Concentrate the organic layer in vacuo to yield the crude free base as a pale yellow oil[2]. Dissolve the oil in anhydrous diethyl ether (100 mL) and cool to 0°C. Slowly bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) until precipitation ceases.
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Isolation: Filter the resulting white precipitate under vacuum, wash with cold ether, and dry under high vacuum to afford[1-(3-Methoxyphenyl)propyl]methylamine hydrochloride[1].
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Validation Check: LC-MS should display an [M+H]+ peak at m/z 180.1.
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Protocol 2: O-Demethylation for Pharmacophore Activation
Mechanistic Rationale: Boron tribromide (BBr3) is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond via a nucleophilic attack by the bromide ion, yielding the active phenol derivative.
Step-by-Step Procedure:
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Preparation: Dissolve 1.0 eq of the synthesized free base in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to -78°C using a dry ice/acetone bath.
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Cleavage: Add 3.0 eq of BBr3 (1M in DCM) dropwise over 30 minutes. The excess BBr3 ensures complete coordination with both the basic amine and the ether oxygen.
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Reaction: Remove the cooling bath and allow the reaction to stir at room temperature for 4 hours.
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Quench and Workup: Carefully cool the mixture back to 0°C and quench by the slow dropwise addition of methanol (to destroy excess BBr3). Concentrate in vacuo. Neutralize with saturated NaHCO3 and extract with EtOAc. Purify via flash chromatography to isolate the phenolic derivative.
Pharmacological Mapping & Signaling Pathways
The dual-action potential of this structural class is a major focus in neuropharmacology. The parent compound primarily acts on monoamine transporters, while its demethylated metabolite engages the μ -opioid receptor.
Pharmacological mapping of the compound and its metabolite.
Conclusion
[1-(3-Methoxyphenyl)propyl]methylamine hydrochloride is a highly versatile chemical entity. Its specific substitution pattern—combining a meta-methoxy group, an α -ethyl chain, and a secondary amine—makes it an ideal scaffold for developing next-generation CNS therapeutics. By employing rigorous synthetic protocols like reductive amination and controlled O-demethylation, researchers can effectively leverage this compound to map complex neuroreceptor landscapes.
References
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GuideChem. "1-(3-METHOXYPHENYL)PROPYL]METHYLAMINE HYDROCHLORIDE 1093405-43-6 wiki".1
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NextSDS. "amine — Chemical Substance Information". 2
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BenchChem. "An In-depth Technical Guide to 3'-Methoxypropiophenone". 3
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ChemicalBook. "3'-methoxypropiophenone". 4
![Chemical structure of [1-(3-Methoxyphenyl)propyl]methylamine](https://i.imgur.com/image.png)
